2-{[(5-CHLORO-2-THIENYL)CARBONYL]AMINO}-4-(4-FLUOROPHENYL)-5-METHYL-3-THIOPHENECARBOXAMIDE
Overview
Description
2-{[(5-CHLORO-2-THIENYL)CARBONYL]AMINO}-4-(4-FLUOROPHENYL)-5-METHYL-3-THIOPHENECARBOXAMIDE is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-CHLORO-2-THIENYL)CARBONYL]AMINO}-4-(4-FLUOROPHENYL)-5-METHYL-3-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro and fluoro substituents: Halogenation reactions using reagents such as N-chlorosuccinimide (NCS) and N-fluorobenzenesulfonimide (NFSI) are employed.
Amidation: The carbonyl group is introduced through an acylation reaction, followed by the formation of the amide bond using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-{[(5-CHLORO-2-THIENYL)CARBONYL]AMINO}-4-(4-FLUOROPHENYL)-5-METHYL-3-THIOPHENECARBOXAMIDE undergoes several types of chemical reactions:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted thiophenes.
Scientific Research Applications
2-{[(5-CHLORO-2-THIENYL)CARBONYL]AMINO}-4-(4-FLUOROPHENYL)-5-METHYL-3-THIOPHENECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and its biological activity against various targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and conductive polymers.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-{[(5-CHLORO-2-THIENYL)CARBONYL]AMINO}-4-(4-FLUOROPHENYL)-5-METHYL-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(5-BROMO-2-THIENYL)CARBONYL]AMINO}-4-(4-FLUOROPHENYL)-5-METHYL-3-THIOPHENECARBOXAMIDE
- 2-{[(5-IODO-2-THIENYL)CARBONYL]AMINO}-4-(4-FLUOROPHENYL)-5-METHYL-3-THIOPHENECARBOXAMIDE
Uniqueness
2-{[(5-CHLORO-2-THIENYL)CARBONYL]AMINO}-4-(4-FLUOROPHENYL)-5-METHYL-3-THIOPHENECARBOXAMIDE is unique due to its specific halogen substitution pattern, which influences its reactivity and interaction with biological targets. The presence of both chloro and fluoro groups provides distinct electronic properties that can be leveraged in various applications.
Properties
IUPAC Name |
2-[(5-chlorothiophene-2-carbonyl)amino]-4-(4-fluorophenyl)-5-methylthiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2S2/c1-8-13(9-2-4-10(19)5-3-9)14(15(20)22)17(24-8)21-16(23)11-6-7-12(18)25-11/h2-7H,1H3,(H2,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUHQVCJWRZPHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C2=CC=C(S2)Cl)C(=O)N)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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